REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:10])[CH3:9])=[CH:4][CH:3]=1.[CH3:11][O:12][CH2:13][C:14](OC)=[O:15]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH:10][C:14](=[O:15])[CH2:13][O:12][CH3:11])[CH3:9])=[CH:4][CH:3]=1
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Name
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|
Quantity
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16.6 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)C(C)N
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Name
|
|
Quantity
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41 g
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Type
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reactant
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Smiles
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COCC(=O)OC
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Type
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CUSTOM
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Details
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with stirring with 1.2 g of Novozym 435® (=immobilized lipase from Candida antarctica; 7300 U/g)
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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Stirring
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Type
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CUSTOM
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Details
|
is continued at 40° C.
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Type
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CUSTOM
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Details
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At this stage, the reaction is terminated
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Type
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FILTRATION
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Details
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by filtering off the enzyme
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Reaction Time |
2.5 h |
Name
|
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Type
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product
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Smiles
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ClC1=CC=C(C=C1)C(C)NC(COC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |